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Abstract

MK-8353, formerly known as SCH900353, is an orally bioavailable, potent, and selective dual-
mechanism inhibitor of ERK1 and ERK2.[1][2] Its development was spurred by the need to
overcome resistance to MAPK pathway inhibitors, such as BRAF and MEK inhibitors, a
common clinical challenge.[3] MK-8353 not only inhibits the kinase activity of ERK1/2 but also
prevents its phosphorylation by MEK, offering a distinct advantage over its predecessors.[4][5]
This technical guide provides an in-depth overview of the discovery, preclinical evaluation, and
clinical development of MK-8353, presenting key data in a structured format, detailing
experimental protocols, and visualizing critical pathways and processes.

Introduction: The Rationale for an ERK Inhibitor

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell
proliferation, differentiation, and survival.[6] Constitutive activation of this pathway, often
through mutations in BRAF or RAS genes, is a hallmark of many cancers, including melanoma
and colorectal cancer.[1][7] While BRAF and MEK inhibitors have shown significant efficacy,
acquired resistance frequently emerges, often through the reactivation of ERK signaling.[3]
This underscored the therapeutic potential of directly targeting ERK1/2, the final kinase in the
MAPK cascade.
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The preclinical tool compound SCH772984 demonstrated promising activity in BRAF/RAS-
mutant cancer cell lines and in models of acquired resistance to BRAF/MEK inhibitors.[1]
However, it possessed suboptimal pharmacokinetic properties for clinical development.[5][8]
This led to the development of MK-8353, an analog with improved oral bioavailability and
pharmacokinetic profile.[1][8]

Preclinical Development
In Vitro Potency and Selectivity

MK-8353 demonstrated potent inhibition of both activated and nonactivated forms of ERK1 and
ERK2.[1] Its selectivity was established against a broad panel of human kinases.[1][9]

Parameter Assay Value
IC50 (activated ERK1) IMAP kinase assay 23.0 nM[1]
IC50 (activated ERK?2) IMAP kinase assay 8.8 nM[1]
IC50 (nonactivated ERK?2) MEK1-ERK2-coupled assay 0.5 nM[1]

No kinase inhibited by >35% at
0.1 uM; only CLK2, FLT4, and

Kinase Selectivity 227-human kinase panel T
Aurora B inhibited >50% at 1.0
uM[1]

Cellular Proliferation IC50 ]

CellTiter-Glo 371 nM[9]

(A2058)

Cellular Proliferation IC50 (HT- ]

CellTiter-Glo 51 nM[9]

29)

Cellular Proliferation IC50 ]

CellTiter-Glo 23 nM[9]

(Colo-205)

In Vivo Anti-Tumor Activity

In xenograft models of human cancer, MK-8353 exhibited dose-dependent tumor growth
inhibition and, at higher doses, tumor regression.[1]
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Xenograft Model Dose (mpk, oral, twice daily)  Outcome

Significant tumor growth
Colo-205 (BRAFV600 mutant) 30

inhibition[1]

Colo-205 (BRAFV600 mutant) 60 Tumor regression[1]
SK-MEL-28 (BRAFV600 30 Significant tumor growth
mutant) inhibition[1]
SK-MEL-28 (BRAFV600 )

60 Tumor regression[1]
mutant)

_ >50% tumor growth inhibition

Various Human Cancer o

60 or regression in 83% of

Xenografts
models[1]

Preclinical Pharmacokinetics

MK-8353 displayed acceptable oral bioavailability in multiple species, with moderate clearance.

[9]

Oral Bioavailability

Species Clearance Half-life (hr)

(%)
Mouse (CD1) Moderate 1.3-2.8 23 - 80[9]
Rat (Sprague Dawley)  Moderate 1.3-28 23 - 80[9]
Dog (Beagle) Moderate 1.3-2.8 23 - 80[9]
Monkey (Cynomolgus) Moderate 1.3-2.8 2[9]

Clinical Development: Phase | Studies

Two key Phase | studies were conducted: PO7652 in healthy volunteers and MK-8353-001 in
patients with advanced solid tumors.[1][3]

Pharmacokinetics in Humans

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5916243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5916243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5916243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5916243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5916243/
https://www.benchchem.com/product/b609107?utm_src=pdf-body
https://www.selleckchem.com/products/mk-8353-sch900353.html
https://www.selleckchem.com/products/mk-8353-sch900353.html
https://www.selleckchem.com/products/mk-8353-sch900353.html
https://www.selleckchem.com/products/mk-8353-sch900353.html
https://www.selleckchem.com/products/mk-8353-sch900353.html
https://www.benchchem.com/product/b609107?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5916243/
https://pubmed.ncbi.nlm.nih.gov/29467321/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

MK-8353 was orally administered, and its pharmacokinetic profile was characterized in both

healthy volunteers and cancer patients.[1]

Healthy Volunteers (P07652,

Cancer Patients (MK-8353-

Parameter _ 001, continuous twice-daily
single dose) )
dosing)
Dose Range 10 - 400 mg[1] 100 - 800 mg[1]
tmax (hr) 1.5 - 3[1] 2 -5[1]
Terminal Half-life (hr) 4.2 - 8.9[1] 5-14[1]

AUC Dose-proportional increase[1] Near proportional increase[1]
Steady State N/A Achieved by day 8[1]
Accumulation Ratio N/A ~2-fold on day 15[1]

Safety and Tolerability

MK-8353 was generally well-tolerated up to a dose of 400 mg twice daily.[1][10] Dose-limiting

toxicities (DLTs) were observed at the 400 mg and 800 mg dose levels.[1]

Adverse Event (Any Grade)

Frequency in MK-8353-001 Study (%)

Diarrhea 44[1]
Fatigue 40[1]
Nausea 32[1]
Maculopapular Rash 28[1]
Vomiting 28[1]

Dose-Limiting Toxicities (MK-8353-001 Study):

e 800 mg cohort: Grade 3 diarrhea, hyperbilirubinemia, nausea, vomiting, Grade 2 vision

changes; Grade 3 fatigue, Grade 3 hyperbilirubinemia.[1]
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e 400 mg cohort: Grade 2 diarrhea (considered a DLT due to missed doses), Grade 3 rash.[1]

The maximum tolerated dose (MTD) was preliminarily identified as 400 mg twice daily.[1]

Clinical Efficacy

In the MK-8353-001 study, antitumor activity was observed, particularly in patients with
BRAFV600-mutant melanoma.[1]

Efficacy Endpoint Result

Number of Evaluable Patients 15[1]

Partial Responses (PR) 3 (20% of evaluable patients)[1]

Patient Population with PR All had BRAFV600-mutant melanomal1]
Overall Response Rate (all patients) 12%][1]

Experimental Protocols
In Vitro Kinase Assays

» IMAP Kinase Assay (Activated ERK1/2): The inhibitory activity of MK-8353 against activated
ERK1 and ERK2 was determined using an IMAP (Immobilized Metal Affinity for
Phosphochemicals) kinase assay. This fluorescence polarization-based assay measures the
phosphorylation of a substrate peptide by the target kinase.[1]

o MEK1-ERK2-Coupled Assay (Nonactivated ERK2): The potency against nonactivated ERK2
was assessed in a coupled assay where MEK1 was used to activate ERK2 in the presence
of the inhibitor. The subsequent ERK2 activity was then measured.[1]

Cell Proliferation Assay

e Cell Lines: A panel of cancer cell lines, including A2058 (melanoma), HT-29, and Colo-205
(colorectal cancer), were used.[9]

e Procedure: Cells were plated in 96-well plates and treated with a range of MK-8353
concentrations for 3 days. Cell viability was quantified using the CellTiter-Glo Luminescent
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Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
IC50 values were calculated from the resulting dose-response curves.[1]

Immunoblot Analysis

o Sample Preparation: A2058 cells were treated with varying concentrations of MK-8353 for 24
hours. Whole-cell lysates were prepared, and protein concentrations were determined.[1][9]

e Procedure: Equal amounts of protein were separated by SDS-PAGE, transferred to a
membrane, and probed with primary antibodies against total and phosphorylated forms of
ERK (pERK) and its downstream substrate RSK (pRSK). Appropriate secondary antibodies
conjugated to a detectable label were used for visualization.[1]

Human Xenograft Studies

e Animal Models: Female athymic nude mice or SCID mice were subcutaneously injected with
human cancer cells (e.g., Colo-205, SK-MEL-28).[1]

o Treatment: Once tumors reached a specified size, mice were randomized to receive vehicle
control or MK-8353 administered by oral gavage, typically twice daily.[1]

o Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth
inhibition or regression.[1]

e Pharmacodynamic Assessment: At various time points after dosing, tumors and normal
tissues (e.g., skin) were harvested. Tissue homogenates were analyzed by immunoblotting
for pERK and total ERK levels. Immunohistochemistry was also used to assess pERK
expression in tissue sections.[1]

Clinical Trial Protocol (MK-8353-001)

o Study Design: A phase |, open-label, dose-escalation study in patients with advanced solid
tumors.[1][11]

o Part 1a (Dose Escalation): Patients received escalating doses of MK-8353 (100 mg to 800
mg twice daily) to determine the MTD and DLTs.[1]
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e Part 1b (Dose Confirmation): An expanded cohort of patients was treated at doses up to 400

mg twice daily.[1]

o Assessments: Safety and tolerability were the primary objectives. Pharmacokinetics were
assessed through plasma sampling. Pharmacodynamics were evaluated via pERK levels in
skin biopsies. Antitumor activity was assessed by radiographic imaging according to RECIST

v1.1 criteria.[1]

Visualizations
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MAPK Signaling Pathway and MK-8353 Inhibition
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Caption: Mechanism of action of MK-8353 in the MAPK signaling pathway.
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Logical Flow of MK-8353 Development

Discovery Phase
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Resistance to BRAF/MEK Inhibitors

:
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SCH772984

'

Lead Optimization:
Improve Pharmacokinetics

:

Identification of
MK-8353 (SCH900353)

Preclinical Phase

In Vitro Studies:
Potency & Selectivity

:

In Vivo Studies:
Efficacy in Xenografts

'

Toxicology Studies

Clinical Phase

Phase | Study (P07652):
Healthy Volunteers
(Safety, PK)

:

Phase | Study (MK-8353-001):
Cancer Patients
(MTD, DLTs, Efficacy)
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MK-8353-001 Clinical Trial Workflow

Patient Enroliment:

Advanced Solid Tumors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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